molecular formula C6H13NO3 B13507666 Methyl 5-amino-3-hydroxypentanoate CAS No. 66113-70-0

Methyl 5-amino-3-hydroxypentanoate

Cat. No.: B13507666
CAS No.: 66113-70-0
M. Wt: 147.17 g/mol
InChI Key: YBRGHKITZGEMPI-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-hydroxypentanoate is an organic compound with the molecular formula C6H13NO3 It is a derivative of pentanoic acid, featuring both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-3-hydroxypentanoate typically involves the esterification of 5-amino-3-hydroxypentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, solvent recovery systems are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-hydroxypentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of methyl 5-amino-3-oxopentanoate.

    Reduction: Formation of methyl 5-amino-3-aminopentanoate.

    Substitution: Formation of methyl 5-amino-3-chloropentanoate.

Scientific Research Applications

Methyl 5-amino-3-hydroxypentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 5-amino-3-hydroxypentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-hydroxypentanoate: Lacks the amino group, making it less versatile in certain reactions.

    Methyl 3-amino-5-hydroxypentanoate: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.

Uniqueness

Methyl 5-amino-3-hydroxypentanoate is unique due to the presence of both amino and hydroxyl groups, which provide a combination of reactivity and functionality not found in many other compounds. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

CAS No.

66113-70-0

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

methyl 5-amino-3-hydroxypentanoate

InChI

InChI=1S/C6H13NO3/c1-10-6(9)4-5(8)2-3-7/h5,8H,2-4,7H2,1H3

InChI Key

YBRGHKITZGEMPI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CCN)O

Origin of Product

United States

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